molecular formula C10H12F3NO B12976948 (R)-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine

(R)-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B12976948
M. Wt: 219.20 g/mol
InChI Key: BZXCMGOSESGKCM-VIFPVBQESA-N
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Description

®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine is a chiral amine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine typically involves the use of chiral catalysts and specific reaction conditions to ensure high enantiomeric purity. One common method involves the use of a bienzyme cascade system, where R-ω-transaminase and alcohol dehydrogenase are co-expressed to catalyze the amination of 3,5-bistrifluoromethylacetophenone . This method achieves high efficiency and enantiomeric excess (>99.9%).

Industrial Production Methods

In industrial settings, the production of ®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine may involve the use of recombinant engineered bacteria to enhance the yield and efficiency of the synthesis process. The use of biocatalysts and optimized reaction conditions, such as temperature and pH, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .

Major Products

The major products formed from these reactions include various amine derivatives, ketones, and substituted phenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Scientific Research Applications

®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways and molecular targets vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
  • ®-1-(2-(Trifluoromethyl)phenyl)ethanamine

Uniqueness

®-2-Methoxy-1-(2-(trifluoromethyl)phenyl)ethanamine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

(1R)-2-methoxy-1-[2-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C10H12F3NO/c1-15-6-9(14)7-4-2-3-5-8(7)10(11,12)13/h2-5,9H,6,14H2,1H3/t9-/m0/s1

InChI Key

BZXCMGOSESGKCM-VIFPVBQESA-N

Isomeric SMILES

COC[C@@H](C1=CC=CC=C1C(F)(F)F)N

Canonical SMILES

COCC(C1=CC=CC=C1C(F)(F)F)N

Origin of Product

United States

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